molecular formula C5H6ClN3O2 B581219 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid CAS No. 1243250-11-4

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid

Cat. No.: B581219
CAS No.: 1243250-11-4
M. Wt: 175.572
InChI Key: UYZDCYGGFIDYCL-UHFFFAOYSA-N
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Description

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid is a chemical compound with the molecular formula C5H6ClN3O2. It contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms, and a propanoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the reaction of 3-amino-1,2,4-triazole with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic acid: Similar structure but with an amino group instead of a chlorine atom.

    3-(5-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid: Contains a methyl group instead of a chlorine atom.

    3-(5-Phenyl-1H-1,2,4-triazol-3-yl)propanoic acid: Contains a phenyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions.

Properties

IUPAC Name

3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZDCYGGFIDYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260971
Record name 5-Chloro-1H-1,2,4-triazole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-11-4
Record name 5-Chloro-1H-1,2,4-triazole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-1,2,4-triazole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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